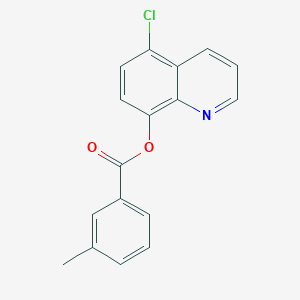

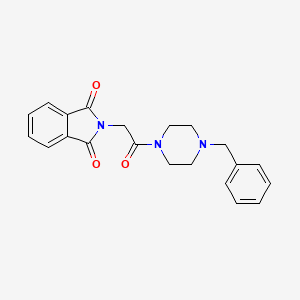

5-Chloroquinolin-8-yl 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloroquinolin-8-yl 3-methylbenzoate is a compound that contains a quinoline scaffold . Quinoline is a heterocyclic aromatic organic compound that is a hybrid of pyridine and benzene . It is an important pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

Synthesis Analysis

The synthesis of compounds similar to 5-Chloroquinolin-8-yl 3-methylbenzoate has been reported in the literature. For instance, the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . Another study reported the synthesis of 5-chloroquinolin-8-yl-benzoates through the application of Steglich esterification reaction .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

5-Chloroquinolin-8-yl 3-methylbenzoate: and its derivatives have been investigated for their antibacterial properties. Notably, quinolone-coupled hybrid 5d exhibited potent effects against both Gram-positive (G+) and Gram-negative (G-) bacterial strains, with MIC values ranging from 0.125 to 8 μg/mL. This compound demonstrated a broad-spectrum antibacterial effect, making it a promising candidate for combating drug-resistant strains .

Dual-Target Mechanism

Molecular docking studies revealed that compound 5d might target bacterial LptA and Top IV proteins simultaneously. This dual-target mechanism of action enhances its efficacy against various bacterial species. Understanding these interactions can guide further drug development efforts .

Anticancer Potential

Structures containing the 8-hydroxyquinoline scaffold, such as 5-Chloroquinolin-8-yl 3-methylbenzoate , have shown promise in anticancer drug development. While specific studies on this compound’s anticancer activity are limited, its unique scaffold warrants further investigation .

Metal Chelation

Quinoline derivatives often exhibit metal-chelating properties. Researchers have explored the ability of 5-Chloroquinolin-8-yl 3-methylbenzoate to bind to metal ions, which could have implications in metal-based therapies or imaging agents.

Photophysical Applications

Quinoline-based compounds are known for their photophysical properties. Investigating the fluorescence behavior and photostability of 5-Chloroquinolin-8-yl 3-methylbenzoate could lead to applications in sensors, imaging, or optoelectronic devices.

Synthetic Building Block

Due to its unique structure, this compound can serve as a valuable synthetic building block. Researchers may use it as a precursor for designing novel molecules with tailored properties, such as improved solubility or bioavailability.

Wirkmechanismus

Target of Action

Similar compounds, such as 7-chloroquinoline derivatives, have been found to exhibit antimicrobial, antimalarial, and anticancer activities

Mode of Action

The exact mode of action of 5-Chloroquinolin-8-yl 3-methylbenzoate is currently unknown . Related compounds, such as cloquintocet-mexyl, have been found to accelerate the herbicide detoxification process . This suggests that 5-Chloroquinolin-8-yl 3-methylbenzoate might interact with its targets in a similar manner, possibly by modifying or inhibiting their normal function.

Biochemical Pathways

Given the reported biological activities of similar compounds, it is likely that the compound affects multiple pathways related to microbial growth, malaria parasite development, and cancer cell proliferation .

Pharmacokinetics

Result of Action

Related compounds have been found to exhibit antimicrobial, antimalarial, and anticancer activities, suggesting that 5-chloroquinolin-8-yl 3-methylbenzoate may have similar effects .

Eigenschaften

IUPAC Name |

(5-chloroquinolin-8-yl) 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-2-5-12(10-11)17(20)21-15-8-7-14(18)13-6-3-9-19-16(13)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMBXMUOUNYBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 3-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2421821.png)